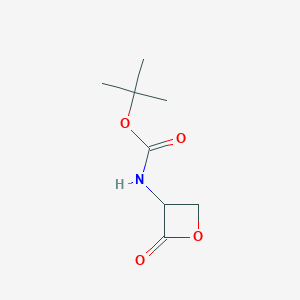
tert-Butyl (2-oxooxetan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(2-oxooxetan-3-yl)carbamate is a chemical compound with the molecular formula C8H13NO4. It is a carbamate derivative featuring an oxetane ring, which is a four-membered cyclic ether. This compound is often used in organic synthesis and has applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl N-(2-oxooxetan-3-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an oxetane derivative under specific conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for tert-Butyl (2-oxooxetan-3-yl)carbamate often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(2-oxooxetan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the oxetane ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring is replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl N-(2-oxooxetan-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of tert-Butyl N-(2-oxooxetan-3-yl)carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes or other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl (3-oxocyclopentyl)carbamate
- tert-Butyl N-[(S)-3-isopropyl-2-oxooxetan-3-yl]carbamate
Uniqueness
tert-Butyl N-(2-oxooxetan-3-yl)carbamate is unique due to its oxetane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
CAS No. |
132340-68-2 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
tert-butyl N-(2-oxooxetan-3-yl)carbamate |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11) |
InChI Key |
HRJDEHQWXAPGBG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1COC1=O |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1=O |
Synonyms |
Carbamic acid, (2-oxo-3-oxetanyl)-, 1,1-dimethylethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















